molecular formula C54H39N B3180317 Tri-(p-terphenyl-4-yl) amine CAS No. 145693-79-4

Tri-(p-terphenyl-4-yl) amine

Cat. No. B3180317
CAS RN: 145693-79-4
M. Wt: 701.9 g/mol
InChI Key: WEELZNKFYGCZKL-UHFFFAOYSA-N
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Description

Tri-(p-terphenyl-4-yl)amine is a fascinating molecule belonging to the class of amorphous molecular materials . It is based on π-electron systems and exhibits relatively high glass-transition temperatures . Specifically, it comprises three p-terphenyl units, each with a central benzene ring substituted by two phenyl groups. These molecules are starburst precursors and have intriguing properties that make them suitable for various applications .


Molecular Structure Analysis

The molecular structure of Tri-(p-terphenyl-4-yl)amine consists of three identical p-terphenyl units connected through nitrogen atoms. The central benzene rings form a core, and the phenyl groups extend outward. The arrangement of these aromatic rings influences the material’s properties, including its glass-transition behavior .


Physical And Chemical Properties Analysis

  • Glass-Transition Temperatures : As mentioned earlier, Tri-(p-terphenyl-4-yl)amine exhibits glass-transition temperatures of 76°C and 132°C , respectively .
  • Melting Point : The compound’s melting point falls within the range of 212–214°C .
  • Solubility : It is insoluble in water .
  • Appearance : Typically, it appears as a white powder .
  • Density : The density is approximately 1.24 g/cm³ .

Scientific Research Applications

Electroluminescent Devices

Tri-(p-terphenyl-4-yl) amine (p-TTA) has been identified as a novel material for organic electroluminescent (EL) devices, particularly for emitting bright blue light. A study by Ogawa, Ohnishi, and Shirota (1997) found that p-TTA functions as a morphologically and thermally stable blue-emitting material in EL devices. The external quantum efficiency was estimated to be 0.4%, with a maximum luminance of about 350 cd m−2 at 13 V driving voltage (Ogawa, Ohnishi, & Shirota, 1997).

Amorphous Molecular Materials

Another significant application is in the field of amorphous molecular materials. Higuchi, Ohnishi, Nomura, Inada, and Shirota (1992) found that starburst precursor molecules based on π-electron systems, like tri-(p-terphenyl-4-yl)amine, constitute a new class of amorphous molecular materials with high glass-transition temperatures. This discovery suggests potential applications in areas requiring stable materials at varying temperatures (Higuchi et al., 1992).

Negative Electric-Field Dependence of Hole Drift Mobility

In the field of charge transport, Kageyama, Ohnishi, Nomura, and Shirota (1997) studied the negative electric-field dependence of hole drift mobility for a molecular glass of tri-(o-terphenyl-4-yl)amine. This study suggests potential applications in electronic devices where control of charge transport is crucial (Kageyama, Ohnishi, Nomura, & Shirota, 1997).

properties

IUPAC Name

4-(4-phenylphenyl)-N,N-bis[4-(4-phenylphenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H39N/c1-4-10-40(11-5-1)43-16-22-46(23-17-43)49-28-34-52(35-29-49)55(53-36-30-50(31-37-53)47-24-18-44(19-25-47)41-12-6-2-7-13-41)54-38-32-51(33-39-54)48-26-20-45(21-27-48)42-14-8-3-9-15-42/h1-39H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEELZNKFYGCZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H39N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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